molecular formula C20H16F3N5O2S B2742027 N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 921989-05-1

N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2742027
CAS RN: 921989-05-1
M. Wt: 447.44
InChI Key: GOOAGIDUSOETPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H16F3N5O2S and its molecular weight is 447.44. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated antiviral potential. For instance:

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives possess anti-inflammatory and analgesic activities. Notably:

Other Biological Activities

Indole derivatives also show diverse effects:

Synthesis of Related Compounds

While not directly related to the compound , the synthesis of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives is noteworthy . These compounds may have their own unique applications.

Mechanism of Action

Target of Action

The primary target of this compound is the calcitonin gene-related peptide (CGRP) receptor . This receptor is found in the meningeal blood vessels and dura, which are pain sensitive and innervated by peripheral sensory trigeminal nerves .

Mode of Action

The compound acts as a CGRP receptor antagonist . By binding to the CGRP receptor, it prevents the receptor’s natural ligand, CGRP, from binding and activating the receptor. This inhibits the downstream signaling pathways that would normally be triggered by CGRP, effectively reducing the perception of pain.

Biochemical Pathways

The inhibition of the CGRP receptor impacts the CDK2/cyclin A2 pathway . This pathway is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest, preventing the proliferation of cells .

Pharmacokinetics

The compound’s significant inhibitory activity, as indicated by its low ic50 values , suggests that it may have good bioavailability and effective distribution within the body.

Result of Action

The compound’s action results in significant inhibitory activity, as evidenced by its low IC50 values . This suggests that the compound is effective at inhibiting its target, the CGRP receptor, at relatively low concentrations. The inhibition of the CGRP receptor and the downstream CDK2/cyclin A2 pathway can lead to reduced pain perception and inhibited cell proliferation .

properties

IUPAC Name

N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5O2S/c21-20(22,23)14-4-1-3-13(9-14)11-27-12-25-17-15(19(27)30)10-26-28(17)7-6-24-18(29)16-5-2-8-31-16/h1-5,8-10,12H,6-7,11H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOAGIDUSOETPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.